Cas no 56850-91-0 (Methyl 4-(2-Bromoethoxy)benzoate)
Methyl 4-(2-Bromoethoxy)benzoate Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid,4-(2-bromoethoxy)-, methyl ester
- Methyl 4-(2-Bromoethoxy)Benzenecarboxylate
- Methyl 4-(2-bromoethoxy)benzoate
- 2-(4-methoxycarbonyl)phenoxyethyl bromide
- 2-(p-carbomethoxyphenoxy)bromoethane
- 4-(2-Brom-aethoxy)-benzoesaeure-methylester
- 4-(2-bromo-ethoxy)-benzoic acid methyl ester
- FT-0681042
- 56850-91-0
- J-522224
- 2-(4-methoxycarbonylphenoxy)ethyl bromide
- CS-W018361
- methyl 4-(2-bromoethoxy)-benzoate
- DTXSID40365504
- GA-0808
- SCHEMBL63216
- EN300-49872
- MFCD01877551
- RVBJPYYTGUCVFR-UHFFFAOYSA-N
- AKOS005072755
- STL326170
- Methyl 4-(2-Bromoethoxy)benzoate
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- MDL: MFCD01877551
- Inchi: 1S/C10H11BrO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,6-7H2,1H3
- InChI Key: RVBJPYYTGUCVFR-UHFFFAOYSA-N
- SMILES: BrCCOC1C=CC(C(=O)OC)=CC=1
Computed Properties
- Exact Mass: 257.98900
- Monoisotopic Mass: 257.98916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: 67-69
- Boiling Point: 333.4±22.0 °C at 760 mmHg
- Flash Point: 155.4±22.3 °C
- Refractive Index: 1.543
- PSA: 35.53000
- LogP: 2.24690
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
Methyl 4-(2-Bromoethoxy)benzoate Security Information
- Signal Word:warning
- Hazard Statement: Irritant
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 4-(2-Bromoethoxy)benzoate Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Methyl 4-(2-Bromoethoxy)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019095173-5g |
Methyl 4-(2-bromoethoxy)benzoate |
56850-91-0 | 95% | 5g |
$350.17 | 2023-09-01 | |
| Alichem | A019095173-10g |
Methyl 4-(2-bromoethoxy)benzoate |
56850-91-0 | 95% | 10g |
$547.42 | 2023-09-01 | |
| TRC | M219213-50mg |
Methyl 4-(2-Bromoethoxy)benzoate |
56850-91-0 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M219213-100mg |
Methyl 4-(2-Bromoethoxy)benzoate |
56850-91-0 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M219213-500mg |
Methyl 4-(2-Bromoethoxy)benzoate |
56850-91-0 | 500mg |
$ 95.00 | 2022-06-04 | ||
| Apollo Scientific | OR12127-1g |
Methyl 4-(2-bromoethoxy)benzoate |
56850-91-0 | 98% | 1g |
£80.00 | 2025-02-19 | |
| Apollo Scientific | OR12127-5g |
Methyl 4-(2-bromoethoxy)benzoate |
56850-91-0 | 98% | 5g |
£360.00 | 2025-02-19 | |
| Apollo Scientific | OR12127-10g |
Methyl 4-(2-bromoethoxy)benzoate |
56850-91-0 | 98% | 10g |
£640.00 | 2025-02-19 | |
| A2B Chem LLC | AG71551-1g |
Methyl 4-(2-bromoethoxy)benzoate |
56850-91-0 | 1g |
$77.00 | 2024-04-19 | ||
| A2B Chem LLC | AG71551-5g |
Methyl 4-(2-bromoethoxy)benzoate |
56850-91-0 | 5g |
$198.00 | 2024-04-19 |
Methyl 4-(2-Bromoethoxy)benzoate Suppliers
Methyl 4-(2-Bromoethoxy)benzoate Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on Methyl 4-(2-Bromoethoxy)benzoate
Research Update on Methyl 4-(2-Bromoethoxy)benzoate (CAS: 56850-91-0) in Chemical Biology and Pharmaceutical Applications
Methyl 4-(2-Bromoethoxy)benzoate (CAS: 56850-91-0) is a brominated aromatic ester that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a synthetic intermediate. Recent studies highlight its role in the development of novel drug candidates, particularly in the synthesis of bioactive molecules and prodrugs. This research briefing consolidates the latest findings on its chemical properties, synthetic utility, and emerging therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a key building block in the synthesis of kinase inhibitors. Researchers utilized Methyl 4-(2-Bromoethoxy)benzoate to introduce a bromoethoxy linker, enabling targeted modifications of lead compounds for improved selectivity against cancer-associated kinases. The study reported a 40% increase in binding affinity for PI3Kδ isoforms when compared to traditional synthetic routes.
In pharmaceutical formulation, Methyl 4-(2-Bromoethoxy)benzoate has shown promise as a prodrug derivatization agent. A recent patent application (WO202318756A1) disclosed its use in enhancing the bioavailability of poorly soluble APIs through ester prodrug strategies. The bromoethoxy moiety facilitates controlled release profiles, with in vivo studies demonstrating 2.3-fold higher plasma concentrations of the active metabolite in rodent models.
Advanced analytical characterization of 56850-91-0 has been achieved through recent LC-MS/MS methodologies. A 2024 Analytical Chemistry publication established novel fragmentation patterns using high-resolution mass spectrometry, enabling precise quantification in complex biological matrices. This advancement supports pharmacokinetic studies of derivatives containing this structural motif.
Emerging applications in targeted drug delivery systems have been explored through conjugation with antibody-drug conjugates (ADCs). The bromo functionality allows efficient coupling with thiol-containing biologics, as evidenced by recent preclinical data showing tumor-specific accumulation with a therapeutic index exceeding 8:1 in xenograft models.
Safety evaluations continue to evolve, with the latest GHS classification updates indicating improved handling protocols for 56850-91-0. Recent toxicological assessments suggest minimal genotoxic potential at pharmacologically relevant concentrations, though proper PPE remains recommended during synthetic operations.
The compound's stability profile has been enhanced through novel formulation approaches. A 2024 Pharmaceutical Research article reported successful lyophilization of derivatives containing Methyl 4-(2-Bromoethoxy)benzoate, achieving 24-month stability at ambient temperatures when combined with appropriate excipients.
Future research directions include exploration of its utility in PROTAC (proteolysis targeting chimera) development, where the bromoethoxy group may serve as an optimal linker for ternary complex formation. Preliminary computational modeling suggests favorable physicochemical properties for this application.
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